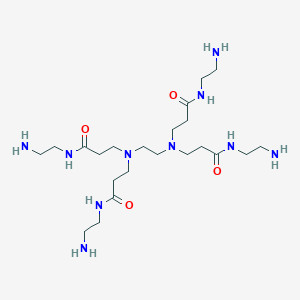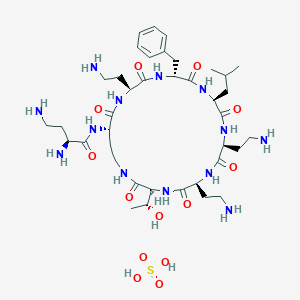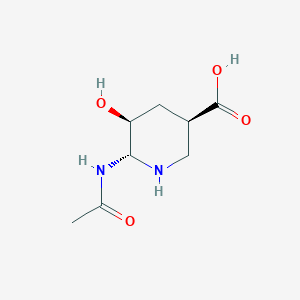
2-(1H-benzimidazol-1-yl)propanoic acid
Overview
Description
2-(1H-benzimidazol-1-yl)propanoic acid is a compound that belongs to the benzimidazole family, which is known for its biological activity. The compound and its derivatives have been extensively studied due to their potential therapeutic applications, including antibacterial, antifungal, and analgesic properties .
Synthesis Analysis
The synthesis of 2-(1H-benzimidazol-1-yl)propanoic acid derivatives can be performed using various methods. For instance, the Phillips method has been employed to synthesize a number of derivatives, which were then tested for their antibacterial and antifungal activities . Additionally, condensation reactions with aromatic aldehydes have been used to produce lactam and acid derivatives of the compound, with some showing analgesic properties .
Molecular Structure Analysis
The molecular structure of benzimidazole derivatives has been characterized using spectral methods such as NMR and X-ray crystallography. For example, the structure of N-(1H-Benzimidazol-2-yl)-N'-benzyl propionamidine, a related compound, was determined by these techniques, revealing the presence of intramolecular and intermolecular hydrogen bonds . Similarly, the crystal structure of 2-[(1H-benzimidazol-2-ylmethyl)-amino]-benzoic acid methyl ester was studied, and DFT calculations were used to confirm the experimental findings .
Chemical Reactions Analysis
The reactivity of benzimidazole derivatives in chemical reactions has been explored, particularly in the context of their tautomerism and isomerism. For instance, the tautomerism of the benzimidazole rings and E-Z isomerism of the double bond in propenoic acid derivatives have been observed . These structural variations can significantly influence the biological activity of the compounds.
Physical and Chemical Properties Analysis
The physical and chemical properties of benzimidazole derivatives have been investigated through various spectroscopic and computational studies. Vibrational spectroscopy and quantum computational methods have been used to study the electronic and vibrational features of these compounds . Molecular docking studies have also been conducted to predict protein binding, which is crucial for understanding the mechanism of drug action .
Scientific Research Applications
Synthesis Applications
Synthesis of Benzimidazo[1,2-a][1,4]Diazepinones
Utilizing 3-(2-Formyl-1H-benzimidazol-1-yl)propanoic acid, a series of novel benzimidazole-fused 1,4-diazepine-5-ones were synthesized, showcasing the potential of 2-(1H-Benzimidazol-1-yl)propanoic acid in organic synthesis (Ghandi, Zarezadeh, & Taheri, 2011).
Microwave Assisted Synthesis
This compound was used in the synthesis of 2-substituted benzimidazoles, demonstrating its role in facilitating efficient synthetic routes (Vyas et al., 2008).
Synthesis of Benzimidazole Derivatives
It has been employed in the synthesis of various benzimidazole derivatives like 2-methyl-1H-benzimidazole, indicating its versatility in organic synthesis (Poddar, Saqueeb, & Rahman, 2016).
Biological and Medicinal Applications
Pin1 Inhibitors and Prostate Cancer Treatment
Conjugates of 3-(1H-benzo[d]imidazol-2-yl)propanoic acid have shown promise as Pin1 inhibitors with potential in prostate cancer treatment (Li et al., 2017).
Antimicrobial Activity
The compound has been used in synthesizing new benzimidazole heterocycles with considerable antimicrobial activity, highlighting its importance in developing new antimicrobial agents (Fahmy, El-masry, & Abdelwahed, 2001).
DNA Binding and Cytotoxicity
Benzimidazole derivatives synthesized using this compound have shown significant DNA binding capabilities and cytotoxic effects against cancer cell lines, indicating its potential in cancer research (Paul et al., 2015).
Physical and Chemical Properties Study
- Vibrational Spectroscopy Studies: The compound has been studied for its vibrational spectroscopy, providing insights into its molecular structure and characteristics (Khanum et al., 2022).
Safety And Hazards
properties
IUPAC Name |
2-(benzimidazol-1-yl)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2O2/c1-7(10(13)14)12-6-11-8-4-2-3-5-9(8)12/h2-7H,1H3,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KPWHLUYPAQJXFJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)O)N1C=NC2=CC=CC=C21 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70390066 | |
| Record name | 2-(1H-benzimidazol-1-yl)propanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70390066 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(1H-benzimidazol-1-yl)propanoic acid | |
CAS RN |
157198-79-3 | |
| Record name | 2-(1H-benzimidazol-1-yl)propanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70390066 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















